N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
CAS No.: 1351599-31-9
Cat. No.: VC6353531
Molecular Formula: C19H21ClN4O4S
Molecular Weight: 436.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351599-31-9 |
|---|---|
| Molecular Formula | C19H21ClN4O4S |
| Molecular Weight | 436.91 |
| IUPAC Name | N-[2-[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H20N4O4S.ClH/c24-18(14-3-11-28-13-14)20-4-5-22-6-8-23(9-7-22)19(25)15-12-17(27-21-15)16-2-1-10-26-16;/h1-3,10-13H,4-9H2,(H,20,24);1H |
| Standard InChI Key | AQIIEIJEWUQCBI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thiophene-3-carboxamide group linked via an ethyl chain to a piperazine ring, which is further conjugated to a 5-(furan-2-yl)isoxazole-3-carbonyl moiety. The thiophene ring, a sulfur-containing heterocycle, contributes to electron-rich aromaticity, while the piperazine spacer enhances solubility and facilitates interactions with biological targets through its basic nitrogen atoms. The isoxazole-furan hybrid ring system introduces rigidity and potential hydrogen-bonding sites, critical for target engagement .
Key Functional Groups
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Thiophene-3-carboxamide: Provides a planar aromatic system for π-π stacking interactions.
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Piperazine ethyl chain: Enhances conformational flexibility and cationic character at physiological pH.
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5-(Furan-2-yl)isoxazole-3-carbonyl: Combines oxygen and nitrogen heteroatoms for hydrogen bonding and dipole interactions.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₄O₄S |
| Molecular Weight | 436.91 g/mol |
| IUPAC Name | N-[2-[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide hydrochloride |
| SMILES | C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |
| InChI Key | AQIIEIJEWUQCBI-UHFFFAOYSA-N |
The hydrochloride salt form improves aqueous solubility, though exact solubility data remain unreported.
Synthesis and Optimization
Multi-Step Synthesis Pathway
The synthesis involves four primary stages:
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Isoxazole Ring Formation: Cyclocondensation of furan-2-carbaldehyde with hydroxylamine yields the 5-(furan-2-yl)isoxazole intermediate.
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Piperazine Coupling: The isoxazole carbonyl group is activated (e.g., via mixed anhydride or DCC coupling) for amide bond formation with piperazine.
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Ethyl Spacer Introduction: N-alkylation of the piperazine nitrogen with 2-chloroethylamine links the thiophene carboxamide group.
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Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity and stability .
Critical Reaction Conditions
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Catalysts: Potassium carbonate for deprotonation during alkylation .
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Solvents: Polar aprotic solvents like DMF optimize reaction kinetics .
Physicochemical and Pharmacokinetic Properties
Calculated Properties
| Parameter | Value |
|---|---|
| LogP (Predicted) | 2.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 125 Ų |
While experimental solubility data are unavailable, the compound’s TPSA and logP suggest moderate permeability and potential for oral bioavailability.
Stability Considerations
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Acidic Conditions: The hydrochloride salt may dissociate in high-pH environments, releasing the free base.
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Photostability: Conjugated furan and isoxazole rings could necessitate light-protected storage to prevent degradation .
Biological Activity and Mechanistic Hypotheses
Target Prediction
Structural analogs with piperazine-isoxazole motifs exhibit affinity for:
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Serotonin Receptors (5-HT): Modulating neurotransmission and neuroinflammatory pathways .
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Kinase Enzymes: Inhibiting BRAF or MAPK pathways in oncology .
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Microbial Enzymes: Disrupting bacterial DNA gyrase or fungal ergosterol synthesis .
Comparative Bioactivity Data
| Analog Structure | Target IC₅₀ | Therapeutic Area |
|---|---|---|
| Pyrazole-piperazine hybrids | 5-HT₁A: 12 nM | Neuropathic pain |
| Isoxazole-carboxamides | BRAF V600E: 8 nM | Melanoma |
| Furan-thiophene conjugates | CYP51: 0.2 μg/mL | Antifungal |
Though direct data for the compound are lacking, these analogs suggest plausible mechanisms .
Future Research Directions
Priority Investigations
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In Vitro Screening: Assess affinity for 5-HT receptors, kinases, and microbial targets.
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ADMET Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding.
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Crystallography: Resolve 3D structure to inform structure-based drug design .
Synthetic Optimization
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